
2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both pyridine and indene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2-methoxypyridine with indene derivatives under specific conditions. One common method involves the use of a base to facilitate the reaction between 4-nitro-1H-pyrazole and 2-methoxy-4-fluoropyridine . The reaction conditions often include elevated temperatures and the presence of a suitable solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyridin-4-amine: Shares the pyridine moiety but lacks the indene structure.
(2-Methoxypyridin-4-yl)methanamine: Similar in structure but with a different functional group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have similar heterocyclic structures and are studied for their biological activities.
Uniqueness
2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of pyridine and indene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H11NO3 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-(2-methoxypyridin-4-yl)indene-1,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-12-8-9(6-7-16-12)13-14(17)10-4-2-3-5-11(10)15(13)18/h2-8,13H,1H3 |
Clé InChI |
AUCKQPAIMHDITE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


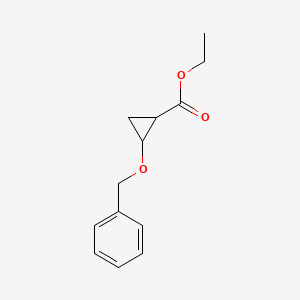
![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
![5-Methoxy-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665637.png)
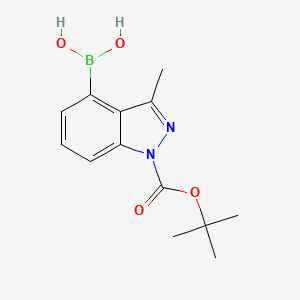
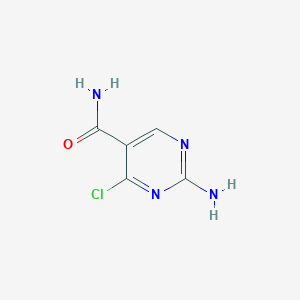
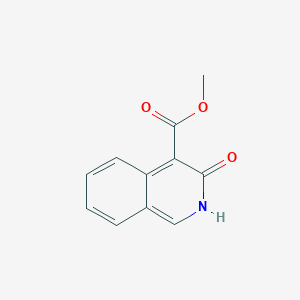

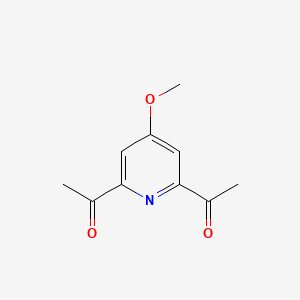
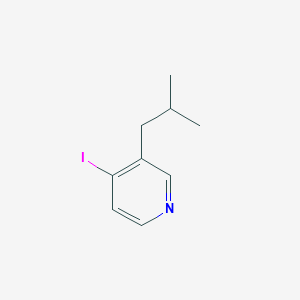
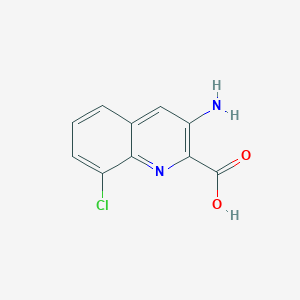
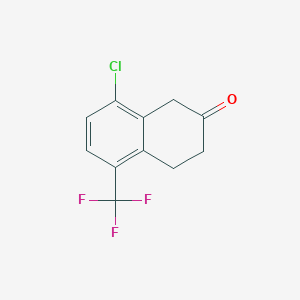


![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)
